

2-(BenzylOxy)-4-chloropyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(BenzylOxy)-4-chloropyridine**

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An In-depth Technical Guide to **2-(BenzylOxy)-4-chloropyridine**: Properties, Synthesis, and Applications

Introduction

2-(BenzylOxy)-4-chloropyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional building block, it incorporates two key reactive handles: a chloro group at the 4-position, which is activated for nucleophilic aromatic substitution, and a benzylOxy group at the 2-position, which can serve as a stable protecting group for the corresponding 2-pyridone functionality. This unique structural arrangement allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Its utility is prominently featured in the development of novel therapeutics, including receptor antagonists and other biologically active compounds.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.

Physicochemical and Spectral Properties

The fundamental properties of **2-(BenzylOxy)-4-chloropyridine** are crucial for its application in synthesis, dictating reaction conditions, purification methods, and storage.

Core Chemical Properties

A summary of the key physicochemical data is presented below. These values are essential for experimental design and characterization.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ CINO	[3][4]
Molecular Weight	219.67 g/mol	[4][5]
IUPAC Name	4-chloro-2-(phenylmethoxy)pyridine	[3]
CAS Number	1006052-55-6	[6]
Appearance	Solid / Crystalline Powder	N/A
Monoisotopic Mass	219.04509 Da	[3]
XlogP (Predicted)	3.3	[3]
Topological Polar Surface Area (TPSA)	22.12 Å ²	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bonds	3	[4]

Spectroscopic Signature

Spectroscopic analysis is the primary method for confirming the identity and purity of **2-(Benzylxy)-4-chloropyridine**.^[7] While specific experimental data can vary slightly based on the solvent and instrument, the expected spectral characteristics are as follows:

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the benzylic and pyridine ring protons. The benzylic methylene protons (-CH₂-) would appear as a singlet around δ 5.4 ppm. The protons of the phenyl group would appear in the aromatic region (δ 7.3-7.5 ppm). The pyridine ring protons would show three distinct signals: H-6 (a doublet, ~δ 8.1-8.2 ppm), H-5 (a doublet of doublets, ~δ 6.9-7.0 ppm), and H-3 (a doublet or singlet, ~δ 6.8-6.9 ppm).^{[8][9]}

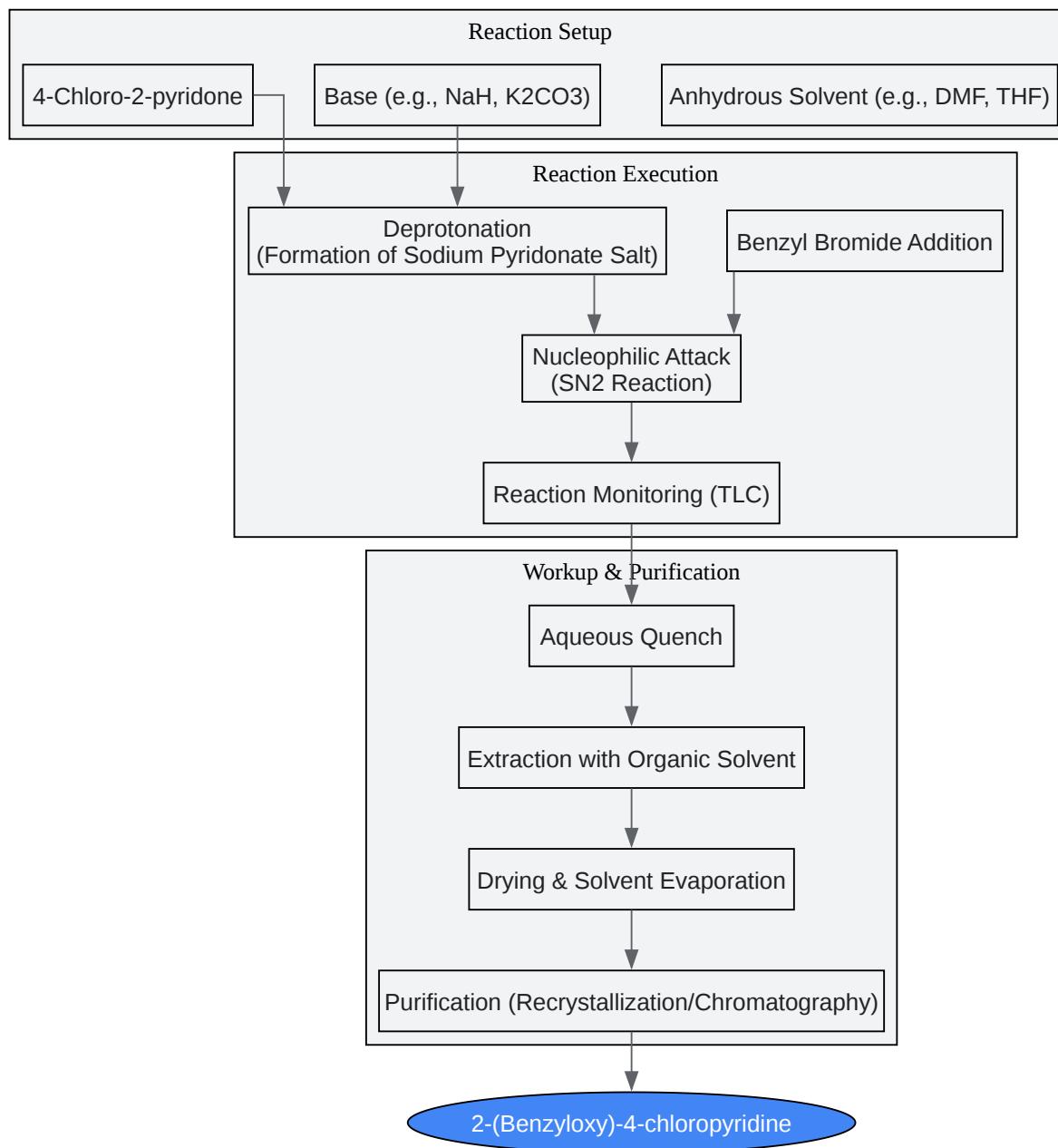
- ^{13}C NMR Spectroscopy: The carbon spectrum would show 10 unique signals (due to symmetry in the phenyl ring). Key signals would include the benzylic carbon (~ 70 ppm), the five distinct pyridine carbons (with C-2 and C-4 being significantly downfield), and the four distinct carbons of the phenyl group.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.^[10] Key absorption bands would include C-O-C stretching (ether linkage) around $1250\text{-}1050\text{ cm}^{-1}$, aromatic C=C and C=N stretching in the $1600\text{-}1450\text{ cm}^{-1}$ region, and C-Cl stretching around $800\text{-}600\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} \approx 219$ and an isotopic peak ($\text{M}+2$) at $\text{m/z} \approx 221$ with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. A prominent fragment would likely correspond to the loss of the benzyl group (C_7H_7 , m/z 91) or the benzyloxy radical.

Synthesis and Methodology

The most common and logical approach to synthesizing **2-(Benzyloxy)-4-chloropyridine** is through a Williamson ether synthesis, starting from the commercially available 4-chloro-2-pyridone.

Synthetic Workflow: Williamson Ether Synthesis

This method involves the deprotonation of 4-chloro-2-pyridone to form a pyridone anion, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl bromide.

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- To cite this document: BenchChem. [2-(Benzyl)-4-chloropyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1442949#2-benzyl-4-chloropyridine-chemical-properties>

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